molecular formula C12H17NO B1346498 N-[(2,4,5-trimethylphenyl)methyl]acetamide CAS No. 10519-73-0

N-[(2,4,5-trimethylphenyl)methyl]acetamide

Cat. No.: B1346498
CAS No.: 10519-73-0
M. Wt: 191.27 g/mol
InChI Key: AOAZLRKQVKXBAX-UHFFFAOYSA-N
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Description

N-[(2,4,5-Trimethylphenyl)methyl]acetamide is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is identified by the CAS Number 10519-73-0 . This acetamide derivative features a 2,4,5-trimethylbenzyl group attached to the acetamide nitrogen. As a building block in organic chemistry, it serves as a valuable intermediate for researchers in the synthesis of more complex molecules. While specific biological data for this exact compound is limited in the available literature, structural analogues and related acetamide compounds are of significant interest in medicinal chemistry research for their potential biological activities . For instance, some silylmethylated carboxamides are investigated as enzyme inhibitors , and other acetamide derivatives have been explored for anti-inflammatory properties . Further research is required to fully elucidate the specific mechanisms of action and all potential research applications for this compound. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO/c1-8-5-10(3)12(6-9(8)2)7-13-11(4)14/h5-6H,7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAZLRKQVKXBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304243
Record name N-[(2,4,5-trimethylphenyl)methyl]acetamide
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10519-73-0
Record name NSC164917
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Record name N-[(2,4,5-trimethylphenyl)methyl]acetamide
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Record name N-(2,4,5-TRIMETHYLBENZYL)-ACETAMIDE
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Preparation Methods

Acylation of 2,4,5-Trimethylbenzylamine

The most common and direct synthetic route to N-[(2,4,5-trimethylphenyl)methyl]acetamide is the acylation of 2,4,5-trimethylbenzylamine with acetic anhydride or acetyl chloride. This reaction forms the amide bond by introducing the acetyl group onto the amine nitrogen.

Typical Reaction Conditions:

  • Reactants: 2,4,5-trimethylbenzylamine and acetic anhydride (or acetyl chloride)
  • Solvent: Often carried out in an inert solvent such as dichloromethane or toluene
  • Catalyst/Base: Pyridine or triethylamine is used to neutralize the acidic by-products (acetic acid or HCl)
  • Temperature: Reflux or controlled heating (typically 50–80°C)
  • Reaction Time: Several hours until completion, monitored by TLC or HPLC

Reaction Scheme:

$$
\text{2,4,5-trimethylbenzylamine} + \text{Acetic anhydride} \xrightarrow[\text{pyridine}]{\text{reflux}} \text{this compound} + \text{Acetic acid}
$$

This method yields the target compound with high purity and good yield, suitable for both laboratory and industrial scale.

Industrial Scale-Up Using Continuous Flow Reactors

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and mixing efficiency. This approach improves yield, purity, and reproducibility while reducing reaction times and waste.

Advantages of Continuous Flow:

  • Precise temperature control prevents side reactions
  • Enhanced mixing leads to uniform reaction conditions
  • Easier scale-up compared to batch processes
  • Potential for automation and real-time monitoring

This method is particularly advantageous for large-scale synthesis of this compound, ensuring consistent quality and cost-effectiveness.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Molar ratio (amine:acylating agent) 1:1 to 1:1.2 Slight excess of acylating agent may improve conversion
Base (pyridine/triethylamine) 1.0 to 1.5 equivalents Neutralizes acid by-products
Temperature 50–80 °C Reflux conditions optimize reaction rate
Solvent Dichloromethane, toluene, or acetonitrile Inert solvents preferred
Reaction time 2–6 hours Monitored by chromatographic methods

Optimization of these parameters is critical to maximize yield and minimize impurities.

Alternative Synthetic Routes and Catalysis

While direct acylation is the standard, alternative methods have been explored:

  • Catalytic Acylation: Use of catalysts such as dimethylaniline and imidazole in combination with triethylamine to facilitate acylation reactions, as seen in related acetamide derivatives synthesis.
  • Silylation Approaches: Although more common for silyl-protected acetamides, these methods involve trimethylchlorosilane and catalysts to improve reaction efficiency and product purity, but are less directly applicable to this compound.

Chemical Reaction Analysis

This compound can undergo further chemical transformations, which are relevant for its preparation and downstream applications:

Reaction Type Reagents/Conditions Products/Notes
Oxidation Potassium permanganate, chromium trioxide Carboxylic acids or ketones derived from the aromatic ring or side chain
Reduction Lithium aluminum hydride, sodium borohydride Conversion of acetamide to amine
Electrophilic Substitution Aluminum chloride, iron(III) chloride catalysts Nitration, halogenation on aromatic ring

These reactions are important for modifying the compound post-synthesis or for analytical characterization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Scale Notes
Acylation with Acetic Anhydride 2,4,5-trimethylbenzylamine, acetic anhydride, pyridine Reflux 50–80 °C, 2–6 h High yield (>85%), high purity Lab and industrial Most common, straightforward
Acylation with Acetyl Chloride 2,4,5-trimethylbenzylamine, acetyl chloride, triethylamine Controlled temperature, inert solvent Comparable yield and purity Lab scale Requires careful HCl handling
Continuous Flow Reactor Process Same as above Controlled flow, temperature, pressure Improved yield and purity Industrial Scalable, efficient
Catalytic Acylation (related) Acetamide, catalysts (dimethylaniline, imidazole), triethylamine Controlled addition of reagents Purity >99%, yield ~90% Industrial More complex, for related compounds

Chemical Reactions Analysis

Types of Reactions: N-[(2,4,5-trimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2,4,5-trimethylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4,5-trimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of acetamides are highly dependent on substituent patterns on the aromatic ring and the acetamide side chain. Below is a comparative analysis of N-[(2,4,5-trimethylphenyl)methyl]acetamide with key analogs:

Compound Name Substituents (Ring) Substituents (Acetamide Chain) Key Properties/Applications References
This compound 2,4,5-trimethyl -CH3 High lipophilicity; synthetic intermediate
N-(2,4,5-Trichlorophenyl)-2-chloroacetamide 2,4,5-trichloro -CH2Cl Herbicidal activity; rigid crystal packing
N-(2,4,6-Trimethylphenyl)acetamide 2,4,6-trimethyl -CH3 Fungicidal activity; distorted amide geometry
Alachlor 2,6-diethyl -N-(methoxymethyl) Pre-emergent herbicide; inhibits plant cell division
WH7 (Auxin agonist) 4-chloro-2-methyl -N-(triazolyl) Synthetic auxin; promotes root growth

Key Observations :

  • Electronic Effects : Methyl groups (electron-donating) on the aromatic ring increase electron density at the amide nitrogen, enhancing resonance stabilization of the amide bond compared to electron-withdrawing chlorine substituents .
  • Crystallographic Differences: The 2,4,5-trimethylphenyl derivative adopts a monoclinic crystal system (P21/n) with Z=4 and lattice parameters distinct from 2,4,6-trimethylphenyl analogs (e.g., TMPA: a=8.142 Å, β=113.6°) . Chlorinated analogs (e.g., N245TCPCA) exhibit shorter C-N and C=O bond lengths due to reduced electron density, leading to tighter molecular packing .
  • Biological Activity :
    • Chlorinated derivatives (e.g., 2,4,5-TCPCA) show herbicidal activity, whereas methylated analogs are less bioactive but serve as intermediates for functionalized compounds .
    • Alachlor and pretilachlor (chloroacetamides) demonstrate higher soil mobility and bioavailability due to balanced lipophilicity from alkyl/alkoxy groups .

Biological Activity

N-[(2,4,5-trimethylphenyl)methyl]acetamide is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an acetamide group attached to a 2,4,5-trimethylphenylmethyl moiety. Its molecular formula is C13H17NC_{13}H_{17}N, and it has a CAS number of 10519-73-0. The compound's unique structure influences its chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 2,4,5-trimethylbenzylamine with acetic anhydride or acetyl chloride under reflux conditions. A base such as pyridine or triethylamine is used to neutralize by-products during the reaction. This method allows for the production of high yields and purity in industrial settings through continuous flow reactors .

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .

Mechanism of Action
The biological activity of this compound may involve interaction with molecular targets such as enzymes or receptors. This interaction can modulate cellular processes, leading to therapeutic effects. However, detailed studies are required to elucidate the exact mechanisms involved .

Case Studies

  • Antibacterial Activity
    A study evaluating the antibacterial effects of various acetamides found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Studies
    In a model of acute inflammation induced in mice, administration of this compound resulted in reduced edema and inflammatory cytokine levels. These findings support its potential use in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4,6-trimethylphenyl)acetamideStructureModerate antimicrobial activity
N-(2,4,5-trimethylphenyl)formamideStructureLimited anti-inflammatory effects
N-(2,4,6-trimethylphenyl)formamideStructureHigh toxicity

The comparative analysis shows that this compound possesses unique properties due to the specific arrangement of methyl groups on the aromatic ring. This positioning affects both its biological reactivity and overall activity profile compared to similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(2,4,5-trimethylphenyl)methyl]acetamide, and what factors optimize reaction yields?

  • Methodological Answer : Multi-step synthesis is typical for such acetamides. For example, a related compound, AZD8931, was synthesized via 11 steps starting from methyl/ethyl 4,5-dimethoxy-2-nitrobenzoate and chloroacetamide derivatives, with yields influenced by reaction temperature, catalyst choice, and purification techniques like column chromatography . While the target compound differs in substituents, analogous strategies (e.g., nucleophilic substitution, amidation) apply. Critical parameters include controlling steric hindrance from methyl groups and ensuring anhydrous conditions during amide bond formation.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify methyl group environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~δ 168–170 ppm). NIST data for N-(2,4-dimethylphenyl)acetamide (δ 2.1–2.3 ppm for methyl groups) provides a reference .
  • IR : A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms the amide bond.
  • X-ray crystallography : Resolves substituent positions and bond angles, as demonstrated for N-(2,4,6-trimethylphenyl)acetamide derivatives, where methyl groups influence crystallographic symmetry .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : While direct data for the 2,4,5-isomer is limited, analogs like N-(2,4-dimethylphenyl)acetamide (m.p. ~120–125°C) suggest similar trends. Solubility in polar aprotic solvents (e.g., DMSO) is expected due to the acetamide moiety, but methyl groups may reduce hydrophilicity .

Advanced Research Questions

Q. How do substituent positions (2,4,5 vs. 2,4,6) on the phenyl ring influence crystallographic parameters and molecular stability?

  • Methodological Answer : Structural studies of N-(2,4,6-trimethylphenyl)acetamide reveal that substituent placement alters bond lengths and angles. For example, 2,4,6-trimethyl groups induce torsional strain in the amide linkage, reducing planarity compared to unsubstituted analogs. In contrast, 2,4,5-substitution may disrupt symmetry differently, affecting packing efficiency and thermal stability . Computational modeling (DFT) can predict these variations by comparing electron density distributions.

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches of trimethylphenyl acetamides?

  • Methodological Answer : Discrepancies often arise from isomerization or impurities. For example:

  • HPLC-MS : Detects byproducts (e.g., incomplete methylation or oxidation).
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) that obscure signals.
  • Crystallographic validation : As shown in studies of N-(2,4,6-trimethylphenyl)acetamide, single-crystal X-ray diffraction resolves ambiguous substituent positions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Although direct toxicity data is limited, related chlorinated acetamides (e.g., N-(2,4,5-trichlorophenyl)acetamide) require strict precautions:

  • PPE : Gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
  • Waste disposal : Halogenated waste protocols, as methyl groups may degrade into reactive intermediates.
  • Storage : Inert atmosphere (N₂/Ar) to prevent oxidation, based on stability data for N-(4-methylphenyl) analogs .

Methodological Considerations Table

ParameterTechnique/ApproachReference
Synthetic Yield OptimizationMulti-step protocols with controlled stoichiometry and inert conditions
Structural ElucidationX-ray crystallography, VT-NMR, and DFT modeling
Purity AssessmentHPLC-MS, elemental analysis, and melting point correlation
Safety HandlingPPE, fume hoods, and halogenated waste protocols

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